An In-depth Technical Guide on the Crystal Structure Analysis of Gallium(III) Bromide
An In-depth Technical Guide on the Crystal Structure Analysis of Gallium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of Gallium(III) bromide (GaBr₃), a compound of interest in various chemical and materials science applications. This document outlines its crystallographic properties, the experimental methods for its characterization, and a visualization of its structural arrangement.
Introduction to Gallium(III) Bromide
Gallium(III) bromide is a white, crystalline solid at room temperature. It is a member of the gallium trihalide group and is notable for its Lewis acidity, which makes it a versatile catalyst in organic synthesis. In the solid state, it primarily exists in a dimeric form, Ga₂Br₆.[1] Understanding the precise crystal structure of GaBr₃ is fundamental to elucidating its chemical and physical properties and for its application in materials science and potentially in the design of novel therapeutic agents.
Crystal Structure Data
The crystal structure of Gallium(III) bromide has been determined through X-ray diffraction studies. The compound crystallizes in a monoclinic system. The detailed crystallographic data are summarized in the table below for easy comparison of findings from different sources.
| Crystallographic Parameter | Value (Source 1) [1] | Value (Source 2) [2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c (No. 14) |
| Lattice Constants | a = 8.87 Å | a = 9.01 Å |
| b = 5.64 Å | b = 5.76 Å | |
| c = 11.01 Å | c = 11.19 Å | |
| α = 90° | α = 90° | |
| β = 107.81° | β = 107.76° | |
| γ = 90° | γ = 90° | |
| Unit Cell Volume | 524.16 ų | 552.75 ų |
| Formula Units (Z) | Not specified | 4 |
| Density (calculated) | Not specified | 3.72 g/cm³ |
In its solid state, GaBr₃ forms a dimeric structure, Ga₂Br₆, where the geometry around the gallium atom is distorted tetrahedral.[1] The structure consists of GaBr₄ tetrahedra that share edges. There are two shorter and two longer Ga-Br bond lengths, approximately 2.27 Å and 2.47 Å, respectively.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of Gallium(III) bromide is typically achieved through single-crystal X-ray diffraction. While specific experimental details for GaBr₃ are not extensively published in the readily available literature, a general, detailed methodology can be outlined as follows:
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Crystal Growth : Single crystals of GaBr₃ suitable for X-ray diffraction are grown. This can be achieved by the direct reaction of gallium metal with bromine in a water-free and oxygen-free environment, followed by crystallization of the resulting gaseous GaBr₃.[1]
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Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
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Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K) to reduce thermal vibrations and improve data quality.
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Data Processing : The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
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Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by least-squares methods against the experimental diffraction data to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the typical workflow for determining the crystal structure of a compound like Gallium(III) bromide using single-crystal X-ray diffraction.
Caption: Experimental workflow for Gallium(III) bromide crystal structure analysis.
Crystal Structure of Dimeric Gallium(III) Bromide (Ga₂Br₆)
This diagram provides a simplified 2D representation of the dimeric structure of Gallium(III) bromide, highlighting the coordination of the gallium and bromine atoms.
Caption: 2D representation of the Ga₂Br₆ dimer showing tetrahedral coordination.
Signaling Pathways
It is important to note that Gallium(III) bromide, as a simple inorganic compound, is not known to be involved in biological signaling pathways in the manner of complex organic molecules or therapeutic drugs. Its utility is primarily in chemical synthesis and materials science. Therefore, diagrams of signaling pathways are not applicable to the core topic of its crystal structure analysis.
Conclusion
The crystal structure of Gallium(III) bromide is well-characterized as a monoclinic system, existing in a dimeric form. The determination of its structure relies on standard single-crystal X-ray diffraction techniques. The data and visualizations provided in this guide offer a detailed understanding of the structural aspects of GaBr₃, which is crucial for its application in research and development.
